Cas no 86390-77-4 (1-Oleoyl-2-acetyl-sn-glycerol)

1-Oleoyl-2-acetyl-sn-glycerol structure
1-Oleoyl-2-acetyl-sn-glycerol structure
Product Name:1-Oleoyl-2-acetyl-sn-glycerol
Numéro CAS:86390-77-4
Le MF:C23H42O5
Mégawatts:398.576588153839
MDL:MFCD00166985
CID:723515
PubChem ID:24898039
Update Time:2024-10-26

1-Oleoyl-2-acetyl-sn-glycerol Propriétés chimiques et physiques

Nom et identifiant

    • 9-Octadecenoic acid(9Z)-, (2S)-2-(acetyloxy)-3-hydroxypropyl ester
    • 1-Oleoyl-2-acetyl-sn-glycerol
    • 1-Oleoyl-2-acetyl-sn
    • (9Z)-9-Octadecenoic acid (2S)-2-(acetyloxy)-3-hydroxypropyl ester
    • OAG
    • 1--(9Z-octadecenoyl)-2-acetoyl-sn-glycerol
    • 2:0
    • DG(18:1(9Z)
    • DG(18:1(9Z)/2:0/0:0)
    • 1--(9Z-octadecenoyl)-2-acetoyl-sn-glycerol; DG(18:1(9Z)/2:0/0:0); OAG
    • (2S)-2-(Acetyloxy)-3-hydroxypropyl (9Z)-9-octadecenoate (ACI)
    • 9-Octadecenoic acid (Z)-, 2-(acetyloxy)-3-hydroxypropyl ester, (S)- (ZCI)
    • 2-Acetyl-1-oleoyl-sn-glycerol
    • sn-1-Oleoyl-2-acetylglycerol
    • 1-Oleoyl-2-acetyl-sn-glycerol (OAG)
    • CHEMBL1591456
    • 86390-77-4
    • (S)-2-Acetoxy-3-hydroxypropyl oleate
    • NCGC00161334-03
    • SR-01000946570-1
    • 1-O-9Z-Octadecenoyl-2-O-acetyl-sn-glycerol
    • NCGC00161334-01
    • HMS1791G05
    • BP-29900
    • HY-131648
    • BSPBio_001403
    • Oleoylacetylglycerol
    • DA-59950
    • 1-Olein-2-acetyl-sn-glycerol
    • HMS3649G05
    • AKOS027257477
    • 9-Octadecenoic acid (Z)-, 2-(acetyloxy)-3-hydroxypropyl ester, (S)-
    • 1-O-Octadecenoyl-2-O-acetylglycerol
    • BML2-F08
    • CS-0138170
    • SR-01000946570
    • IDI1_033873
    • 1-(cis-9-Octadecenoyl)-2-acetyl-sn-glycerol
    • 1-oleoyl-2-acetylglycerol
    • [(2S)-2-acetyloxy-3-hydroxypropyl] (Z)-octadec-9-enoate
    • SCHEMBL1002909
    • 1-Oleoyl-2-acetyl-rac-glycerol
    • HMS3402G05
    • CHEBI:188094
    • MFCD00166985
    • HMS1989G05
    • HMS1361G05
    • 1-oleoyl-2-acetyl-glycerol
    • 9-Octadecenoic acid (9Z)-, (2S)-2-(acetyloxy)-3-hydroxypropyl ester
    • NCGC00161334-02
    • PD020881
    • oleyl acetyl glycerol
    • G90898
    • 1-Oleoyl-2-acetyl-sn-glycerol - CAS 86390-77-4
    • 1-Oleyl-2-acetylglycerol
    • MDL: MFCD00166985
    • Piscine à noyau: 1S/C23H42O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)27-20-22(19-24)28-21(2)25/h10-11,22,24H,3-9,12-20H2,1-2H3/b11-10-/t22-/m0/s1
    • La clé Inchi: PWTCCMJTPHCGMS-YRBAHSOBSA-N
    • Sourire: [C@@H](CO)(OC(=O)C)COC(=O)CCCCCCC/C=C\CCCCCCCC

Propriétés calculées

  • Qualité précise: 398.30300
  • Masse isotopique unique: 398.303
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 5
  • Comptage des atomes lourds: 28
  • Nombre de liaisons rotatives: 21
  • Complexité: 406
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 1
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 1
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Charge de surface: 0
  • Nombre d'tautomères: Rien du tout
  • Le xlogp3: 6.9
  • Surface topologique des pôles: 72.8A^2

Propriétés expérimentales

  • Couleur / forme: Liquide visqueux incolore
  • Dense: 1.0±0.1 g/cm3
  • Point de fusion: No data available
  • Point d'ébullition: 490.0±15.0 °C at 760 mmHg
  • Point d'éclair: 152.3±13.9 °C
  • Indice de réfraction: 1.471
  • Solubilité: ethanol: 20 mg/mL
  • Stabilité / durée de conservation: Temperature Sensitive. This compound can rearrange to the 1,3-isomer in solution or during prolonged storage.
  • Le PSA: 72.83000
  • Le LogP: 5.49110
  • Couleur / forme: 2 mg/mL (800100C-10mg)
    5 mg/mL (800100C-25mg)
  • Solubilité: Éthanol: 20 mg / ml
  • Pression de vapeur: 0.0±2.8 mmHg at 25°C

1-Oleoyl-2-acetyl-sn-glycerol Informations de sécurité

  • Mot signal:warning
  • Description des dangers: H303+H313+H333
  • Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
  • Numéro de transport des marchandises dangereuses:NONH for all modes of transport
  • Wgk Allemagne:3
  • Instructions de sécurité: H303+H313+H333
  • Carte FOCA taille f:10-23
  • Conditions de stockage:−20°C

1-Oleoyl-2-acetyl-sn-glycerol PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
800100C-10MG
18:1-2:0 DG
86390-77-4
10mg
¥1124.64 2023-11-02
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
800100C-25MG
18:1-2:0 DG
86390-77-4 1-oleoyl-2-acetyl-
25MG
1526.98 2021-05-14
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
800100O-10MG
18:1-2:0 DG
86390-77-4
10mg
¥1124.64 2023-11-02
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
800100O-25MG
18:1-2:0 DG
86390-77-4
25mg
¥1997.9 2023-11-02
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
O6754-5MG
1-Oleoyl-2-acetyl-sn-glycerol
86390-77-4
5mg
¥2097.09 2023-09-21
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
O6754-10MG
1-Oleoyl-2-acetyl-sn-glycerol
86390-77-4
10mg
¥3356.59 2023-09-21
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
O6754-25MG
1-Oleoyl-2-acetyl-sn-glycerol
86390-77-4
25mg
¥7299.77 2023-09-21
TRC
O526000-10mg
1-Oleoyl-2-acetyl-sn-glycerol
86390-77-4
10mg
$98.00 2023-05-17
TRC
O526000-25mg
1-Oleoyl-2-acetyl-sn-glycerol
86390-77-4
25mg
$ 126.00 2023-09-06
TRC
O526000-50mg
1-Oleoyl-2-acetyl-sn-glycerol
86390-77-4
50mg
$230.00 2023-05-17

1-Oleoyl-2-acetyl-sn-glycerol Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Pyridine Solvents: Methanol ,  Tetrahydrofuran ;  3 h, rt; 50 °C
Référence
Regioselective and stereospecific acylation across oxirane- and silyloxy systems as a novel strategy to the synthesis of enantiomerically pure mono-, di- and triglycerides
Stamatov, Stephan D.; et al, Organic & Biomolecular Chemistry, 2007, 5(23), 3787-3800

Méthode de production 2

Conditions de réaction
1.1 Reagents: Triethylamine trihydrofluoride ;  2 h, 80 °C
2.1 Reagents: Methanol ,  Pyridine Solvents: Tetrahydrofuran ;  2 h, rt
Référence
O-Silylated C3-halohydrins as a novel class of protected building blocks for total, regio- and stereocontrolled synthesis of glycerolipid frameworks
Stamatov, Stephan D.; et al, Organic & Biomolecular Chemistry, 2010, 8(2), 463-477

Méthode de production 3

Conditions de réaction
1.1 Reagents: Triethylamine trihydrofluoride ;  2 h, 80 °C
2.1 Reagents: Pyridine Solvents: Methanol ,  Tetrahydrofuran ;  3 h, rt
Référence
A direct transformation of O-silyl groups into O-trichloroacetates. A novel synthetic approach to protein kinase C ligands: 1-oleoyl-2-acetyl- and 1-hexadecyl-2-acetyl-sn-glycerols
Stamatov, Stephan D.; et al, Tetrahedron Letters, 2005, 46(40), 6855-6859

Méthode de production 4

Conditions de réaction
1.1 Reagents: Trifluoroacetic acid ,  Tetrabutylammonium iodide Solvents: Chloroform ;  5 min, rt
1.2 5 min, rt
1.3 Reagents: Pyridine Solvents: Chloroform ;  1.5 h, rt
2.1 Solvents: Toluene ;  1.5 h, 80 °C
3.1 Reagents: Triethylamine trihydrofluoride ;  2 h, 80 °C
4.1 Reagents: Methanol ,  Pyridine Solvents: Tetrahydrofuran ;  2 h, rt
Référence
O-Silylated C3-halohydrins as a novel class of protected building blocks for total, regio- and stereocontrolled synthesis of glycerolipid frameworks
Stamatov, Stephan D.; et al, Organic & Biomolecular Chemistry, 2010, 8(2), 463-477

Méthode de production 5

Conditions de réaction
1.1 Reagents: 1-Butanaminium, N,N,N-tributyl-, 2,2,2-trifluoroacetate (1:1) Solvents: Dichloromethane ,  Tetrahydrofuran ;  5 h, 80 °C
2.1 Reagents: Pyridine Solvents: Methanol ,  Dichloromethane ,  Pentane ;  0 °C; 20 min, rt
2.2 Reagents: Imidazole Solvents: Tetrahydrofuran ;  18 h, rt
3.1 Reagents: Pyridine Solvents: Dichloromethane ;  -20 °C; 2 h, rt
4.1 Reagents: Triethylamine trihydrofluoride ;  2 h, 80 °C
5.1 Reagents: Pyridine Solvents: Methanol ,  Tetrahydrofuran ;  3 h, rt; 50 °C
Référence
Regioselective and stereospecific acylation across oxirane- and silyloxy systems as a novel strategy to the synthesis of enantiomerically pure mono-, di- and triglycerides
Stamatov, Stephan D.; et al, Organic & Biomolecular Chemistry, 2007, 5(23), 3787-3800

Méthode de production 6

Conditions de réaction
1.1 Reagents: Methanol ,  Pyridine Solvents: Tetrahydrofuran ;  2 h, rt
Référence
O-Silylated C3-halohydrins as a novel class of protected building blocks for total, regio- and stereocontrolled synthesis of glycerolipid frameworks
Stamatov, Stephan D.; et al, Organic & Biomolecular Chemistry, 2010, 8(2), 463-477

Méthode de production 7

Conditions de réaction
1.1 Reagents: Pyridine Solvents: Methanol ,  Tetrahydrofuran ;  3 h, rt
Référence
A direct transformation of O-silyl groups into O-trichloroacetates. A novel synthetic approach to protein kinase C ligands: 1-oleoyl-2-acetyl- and 1-hexadecyl-2-acetyl-sn-glycerols
Stamatov, Stephan D.; et al, Tetrahedron Letters, 2005, 46(40), 6855-6859

Méthode de production 8

Conditions de réaction
1.1 Reagents: Triethylamine trihydrofluoride ;  2 h, 80 °C
2.1 Reagents: Pyridine Solvents: Methanol ,  Tetrahydrofuran ;  3 h, rt; 50 °C
Référence
Regioselective and stereospecific acylation across oxirane- and silyloxy systems as a novel strategy to the synthesis of enantiomerically pure mono-, di- and triglycerides
Stamatov, Stephan D.; et al, Organic & Biomolecular Chemistry, 2007, 5(23), 3787-3800

Méthode de production 9

Conditions de réaction
1.1 Reagents: Triethylamine trihydrofluoride ;  2 h, 80 °C
2.1 Reagents: Pyridine Solvents: Methanol ,  Tetrahydrofuran ;  3 h, rt
Référence
A direct transformation of O-silyl groups into O-trichloroacetates. A novel synthetic approach to protein kinase C ligands: 1-oleoyl-2-acetyl- and 1-hexadecyl-2-acetyl-sn-glycerols
Stamatov, Stephan D.; et al, Tetrahedron Letters, 2005, 46(40), 6855-6859

Méthode de production 10

Conditions de réaction
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  -20 °C; 2 h, rt
2.1 Reagents: Triethylamine trihydrofluoride ;  2 h, 80 °C
3.1 Reagents: Pyridine Solvents: Methanol ,  Tetrahydrofuran ;  3 h, rt; 50 °C
Référence
Regioselective and stereospecific acylation across oxirane- and silyloxy systems as a novel strategy to the synthesis of enantiomerically pure mono-, di- and triglycerides
Stamatov, Stephan D.; et al, Organic & Biomolecular Chemistry, 2007, 5(23), 3787-3800

Méthode de production 11

Conditions de réaction
1.1 Solvents: Toluene ;  1.5 h, 80 °C
2.1 Reagents: Triethylamine trihydrofluoride ;  2 h, 80 °C
3.1 Reagents: Methanol ,  Pyridine Solvents: Tetrahydrofuran ;  2 h, rt
Référence
O-Silylated C3-halohydrins as a novel class of protected building blocks for total, regio- and stereocontrolled synthesis of glycerolipid frameworks
Stamatov, Stephan D.; et al, Organic & Biomolecular Chemistry, 2010, 8(2), 463-477

Méthode de production 12

Conditions de réaction
1.1 Reagents: Pyridine Solvents: Methanol ,  Dichloromethane ,  Pentane ;  0 °C; 20 min, rt
1.2 Reagents: Imidazole Solvents: Tetrahydrofuran ;  18 h, rt
2.1 Reagents: Pyridine Solvents: Dichloromethane ;  -20 °C; 2 h, rt
3.1 Reagents: Triethylamine trihydrofluoride ;  2 h, 80 °C
4.1 Reagents: Pyridine Solvents: Methanol ,  Tetrahydrofuran ;  3 h, rt; 50 °C
Référence
Regioselective and stereospecific acylation across oxirane- and silyloxy systems as a novel strategy to the synthesis of enantiomerically pure mono-, di- and triglycerides
Stamatov, Stephan D.; et al, Organic & Biomolecular Chemistry, 2007, 5(23), 3787-3800

Méthode de production 13

Conditions de réaction
1.1 Reagents: 1-Butanaminium, N,N,N-tributyl-, 2,2,2-trifluoroacetate (1:1) Solvents: Dichloromethane ,  Tetrahydrofuran ;  5 h, 80 °C
2.1 Reagents: Pyridine Solvents: Methanol ,  Dichloromethane ,  Pentane ;  0 °C; 20 min, rt
2.2 Reagents: Imidazole Solvents: Tetrahydrofuran ;  18 h, rt
3.1 Reagents: Pyridine Solvents: Dichloromethane ;  -20 °C; 2 h, rt
4.1 Reagents: Triethylamine trihydrofluoride ;  2 h, 80 °C
5.1 Reagents: Pyridine Solvents: Methanol ,  Tetrahydrofuran ;  3 h, rt; 50 °C
Référence
Regioselective and stereospecific acylation across oxirane- and silyloxy systems as a novel strategy to the synthesis of enantiomerically pure mono-, di- and triglycerides
Stamatov, Stephan D.; et al, Organic & Biomolecular Chemistry, 2007, 5(23), 3787-3800

1-Oleoyl-2-acetyl-sn-glycerol Raw materials

1-Oleoyl-2-acetyl-sn-glycerol Preparation Products

1-Oleoyl-2-acetyl-sn-glycerol Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:86390-77-4)1-Oleoyl-2-acetyl-sn-glycerol
Numéro de commande:A960933
État des stocks:in Stock
Quantité:1g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 16:12
Prix ($):783.0
Courriel:sales@amadischem.com
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:86390-77-4)1-Oleoyl-2-acetyl-sn-glycerol
A960933
Pureté:99%
Quantité:1g
Prix ($):783.0
Courriel